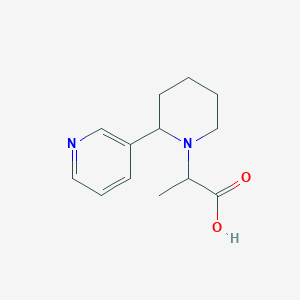

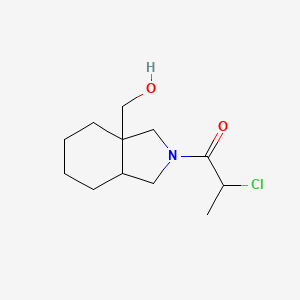

![molecular formula C11H20N2O2 B1478961 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one CAS No. 2098103-98-9](/img/structure/B1478961.png)

2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one

Overview

Description

The compound “2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one” belongs to a class of dihydrobenz[e][1,4]oxazepin-2(3H)-one compounds . These compounds have been identified as having anthelmintic activity against T. muris, a type of parasitic worm . This class of molecules has not been previously implicated in nematode control .

Synthesis Analysis

The synthesis of benzo[e][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to prepare a series of benzo[e][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of this compound is part of the dihydrobenz[e][1,4]oxazepin-2(3H)-one class of compounds . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications

Synthesis of Benzoxazepine Derivatives

The compound can be utilized in the synthesis of benzoxazepine derivatives . These derivatives are a rare class of compounds with potential pharmacological properties. A novel synthetic method has been developed that allows for the preparation of a series of benzoxazepine derivatives by reacting 2-aminophenols with alkynones . This process could be adapted to synthesize derivatives of 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one , expanding the chemical library of benzoxazepines.

Development of Heterocyclic Compounds

Heterocyclic chemistry: is a core part of organic chemistry and medicinal chemistry, involving the synthesis of cyclic structures containing at least one atom other than carbon within the ring. The compound could serve as a precursor for generating new heterocyclic compounds , such as 1,4-oxazines . These structures are fundamental in the development of new drugs and materials due to their diverse chemical reactivity and biological activity.

Lewis Acid Catalysis

The compound could be explored in Lewis acid catalysis . Lewis acids are used to catalyze various organic reactions, and the structure of 2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one suggests potential reactivity that could be harnessed in the presence of a Lewis acid like BiCl3 . This could lead to the synthesis of novel naphthoquinones and naphthoquinon-2-sulfides , which have broad applications in chemistry and biology .

Future Directions

The future directions for this compound could involve further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent . Additionally, the potential development of dihydrobenzoxazepinones as an oral anthelmintic supports an alternative strategy of developing a therapeutic that acts in the environment, perhaps via a spray, to interrupt the parasite lifecycle .

Mechanism of Action

Mode of Action

It is known that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .

Pharmacokinetics

It is mentioned that this series differentiates itself from known rip1 inhibitors in combining high potency and kinase selectivity with good pharmacokinetic profiles in rodents .

properties

IUPAC Name |

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-aminoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-7-11(14)13-5-6-15-8-9-3-1-2-4-10(9)13/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCQORRFBFHCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COCCN2C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

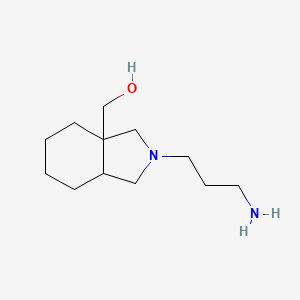

![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)

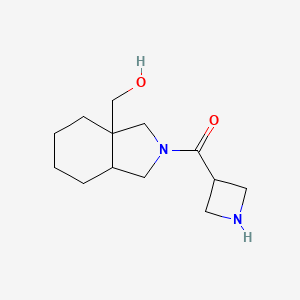

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)

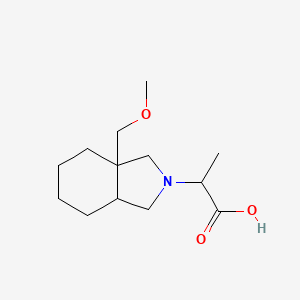

![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)

![3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478887.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)

![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)

![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)

![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)